N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer progression and inflammation. This compound has also been shown to activate certain receptors, such as PPARγ, which are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, as well as improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific molecular pathways. However, there are also limitations to using this compound in lab experiments, such as its relatively low solubility in aqueous solutions and limited availability.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide, including further studies on its mechanism of action, optimization of its synthesis method and purification techniques, and exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, the development of this compound derivatives and analogs may provide new opportunities for drug discovery and development.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In inflammation research, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(3-methylphenyl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-15-6-8-18(9-7-15)21(19-10-11-25(23,24)14-19)20(22)13-17-5-3-4-16(2)12-17/h3-12,19H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONNRQUZLKGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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